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molecular formula C9H5BrF3N B8377956 3-Bromo-2-ethynyl-5-(trifluoromethyl)benzenamine

3-Bromo-2-ethynyl-5-(trifluoromethyl)benzenamine

Cat. No. B8377956
M. Wt: 264.04 g/mol
InChI Key: DSPHJPRAYWVRPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08026257B2

Procedure details

A solution of 3-bromo-2-ethynyl-5-(trifluoromethyl)aniline (7.54 g, 28.6 mmol) in N-methylpyrollidinone (50 mL) was added dropwise to a 0° C. solution of potassium tert-butoxide (6.41 g, 57.1 mmol) in N-methylpyrollidinone (200 mL). The reaction was stirred at ambient temperature for 4 h. The reaction was poured into brine (500 mL) and extracted with ethyl acetate (4×50 mL). The combined organic layers were washed with brine (100 mL), dried with magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel with a gradient of 10% to 25% ethyl acetate/hexanes to give 7.16 g (95%) as a brown oil. 1H-NMR (CDCl3, 400 MHz) δ 8.54 (bs, 1H), 7.63 (s, 1H), 7.53 (s, 1H), 7.40 (t, J=2.8 Hz, 1H), 6.66 (t, J=2.8 Hz, 1H); LC/MS (HPLC method 4): tR=3.280 min, 264.12(MH)+.
Quantity
7.54 g
Type
reactant
Reaction Step One
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
brine
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([C:13]#[CH:14])=[C:4]([CH:6]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:8]=1)[NH2:5].CC(C)([O-])C.[K+]>CN1CCCC1=O.[Cl-].[Na+].O>[Br:1][C:2]1[CH:8]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:6]=[C:4]2[C:3]=1[CH:13]=[CH:14][NH:5]2 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
7.54 g
Type
reactant
Smiles
BrC=1C(=C(N)C=C(C1)C(F)(F)F)C#C
Name
Quantity
6.41 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
brine
Quantity
500 mL
Type
solvent
Smiles
[Cl-].[Na+].O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (4×50 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel with a gradient of 10% to 25% ethyl acetate/hexanes
CUSTOM
Type
CUSTOM
Details
to give 7.16 g (95%) as a brown oil

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
BrC1=C2C=CNC2=CC(=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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